N-alpha-ethoxyethyl-acetamide
Description
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)acetamide |
InChI |
InChI=1S/C6H13NO2/c1-3-9-5-4-7-6(2)8/h3-5H2,1-2H3,(H,7,8) |
InChI Key |
VNVZKKJQVMBZNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural and Physicochemical Properties
The following table compares key structural and physicochemical attributes of N-alpha-ethoxyethyl-acetamide with related compounds from the evidence:
*Hypothetical structure inferred from naming conventions and evidence.
Functional and Application Differences
Solvent Performance :
- DMAC (N,N-dimethylacetamide) and N,N-diethylacetamide are widely used as polar aprotic solvents in pharmaceuticals and plastics due to their high boiling points and stability . In contrast, hydroxyethyl- or ethoxyethyl-substituted acetamides (e.g., N-(2-hydroxyethyl)acetamide) exhibit greater hydrophilicity, making them suitable for cosmetics or drug delivery systems .
- N-(3-Ethoxyphenyl)ethylacetamide’s aryl group likely reduces water solubility, favoring use in pesticidal formulations or hydrophobic coatings .
- Reactivity and Synthesis: Acetoacetamide (3-oxobutanamide) contains a reactive ketone group, enabling participation in Knoevenagel condensations or heterocyclic synthesis . This compound, lacking such groups, may instead serve as a stabilizer or mild solvent.
Toxicity and Regulatory Profiles
- DMAC : Classified as a reproductive toxin with occupational exposure limits (e.g., 10 ppm OSHA PEL). Regulatory restrictions apply in industrial settings .
- N-(4-Methoxyphenyl)acetamide: No significant hazards reported in its safety data sheet, though full toxicological data may be lacking .
- N,N-Diethylacetamide: Limited hazard data available; ≥99% purity suggests high industrial-grade use with standard handling precautions .
Preparation Methods
Catalytic Pyrolysis of Alkoxyethyl Amides
The most documented method for EEA preparation involves catalytic pyrolysis of alkoxyethyl amide precursors. This approach leverages weakly acidic or non-acidic catalysts to split ethanol from N-(1-ethoxyethyl)acetamide. U.S. Patent 4,322,271 details a gas-phase process using magnesium oxide (MgO) or carbon catalysts at 275°C and 850 torr. The reaction proceeds via:
Key parameters include:
-
Catalyst type : MgO or activated carbon (10–16 mesh).
-
Temperature : 225–300°C to avoid HCN formation above 350°C .
-
Pressure : Subatmospheric (850 torr) to enhance vaporization.
In a representative experiment, EEA (98.5% purity) was dissolved in ethanol (19.8 wt%), deoxygenated with nitrogen, and fed into a down-flow reactor packed with MgO and quartz chips. After 4 hours, gas chromatography revealed 63.3% EEA conversion and 51.8% NVA selectivity .
Synthetic Preparation of N-(1-Ethoxyethyl)Acetamide
EEA synthesis begins with the acetylation of 1-ethoxyethylamine. While direct literature on this step is limited, analogous methods from U.S. Patent 4,670,591 suggest using acetic anhydride or acetyl chloride in ethanol. A typical procedure involves:
-
Acetylation : React 1-ethoxyethylamine with acetic anhydride in ethanol at 50°C for 2 hours.
-
Purification : Distill under reduced pressure (60°C, 10 torr) to isolate EEA as a viscous liquid.
¹H NMR analysis confirms EEA structure (δ 1.2 ppm for CH₃CH₂O, δ 2.0 ppm for CH₃CO) . Purity levels exceeding 98% are achievable via fractional distillation.
Comparative Analysis of Catalysts and Conditions
Catalyst selection profoundly impacts EEA conversion and NVA selectivity. Table 1 contrasts MgO, activated carbon, and quartz chips under identical conditions:
Table 1: Catalyst Performance in EEA Cracking
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| MgO | 275 | 63.3 | 51.8 |
| Activated Carbon | 275 | 100 | 87.5 |
| Quartz Chips | 300 | 79 | 55 |
Activated carbon outperforms MgO due to its high surface area (1,200 m²/g), facilitating faster dehydrogenation. However, quartz chips, though inert, require higher temperatures (300°C), increasing HCN risk .
Solvent and Feedstock Optimization
Ethanol serves dual roles as a solvent and stabilizing agent. In U.S. Patent 4,578,515 , a 19.8 wt% EEA-ethanol solution prevented oligomerization during vaporization. Deoxygenation via nitrogen purging further minimizes side reactions. Alternative solvents (e.g., tetrahydrofuran) reduce viscosity but lower boiling points, complicating recovery.
Alternative Acetylation Methods
While catalytic pyrolysis dominates EEA synthesis, chemoselective N-acetylation methods using metal acetates (e.g., zinc acetate) in acetic acid offer potential alternatives . For example:
This method avoids toxic acetylating agents but remains unexplored for EEA. Pilot studies report 85–90% yields for analogous amines , suggesting feasibility with process adaptation.
Challenges in Tertiary Amide Synthesis
Experiments with tertiary amides (e.g., N-methyl-N-(1-ethoxyethyl)acetamide) show negligible conversion under standard conditions . This underscores the method’s specificity for primary/secondary amides, necessitating stringent feedstock purity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-alpha-ethoxyethyl-acetamide, and how can reaction parameters be optimized for high yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. Key parameters include solvent polarity (e.g., dichloromethane or DMF for solubility), temperature control (40–80°C), and reaction time (12–24 hours). Post-synthesis purification via column chromatography or recrystallization ensures purity. Characterization by and confirms structural integrity, while mass spectrometry (MS) verifies molecular weight. Reaction optimization may require iterative testing of stoichiometric ratios and catalyst selection .
Q. Which analytical techniques are essential for characterizing this compound, and how should data be validated?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving the ethoxyethyl and acetamide moieties. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm). High-resolution mass spectrometry (HR-MS) confirms molecular formula. Data validation involves cross-referencing with NIST spectral libraries and comparing retention times in HPLC with known standards. Triplicate runs ensure reproducibility .
Q. What are the foundational protocols for assessing the biological activity of this compound?
- Methodological Answer : Initial screens include in vitro assays such as antimicrobial susceptibility testing (e.g., broth microdilution for MIC values) or cytotoxicity assays (MTT/PrestoBlue on cell lines). Dose-response curves (0.1–100 µM) identify effective concentrations. Positive controls (e.g., cisplatin for cytotoxicity) and solvent controls (e.g., DMSO) are mandatory. Results are analyzed using ANOVA or non-parametric tests (α = 0.05) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel this compound analogs?
- Methodological Answer : Discrepancies between predicted and observed NMR peaks may arise from conformational isomerism or impurities. Strategies include:
- 2D NMR (COSY, HSQC) to assign overlapping signals.
- X-ray crystallography for unambiguous structural confirmation.
- Computational modeling (DFT calculations) to predict spectra and validate assignments.
Contradictions in MS data (e.g., unexpected adducts) require collision-induced dissociation (CID) studies or isotopic labeling .
Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Reproducibility requires strict control of:
- Moisture levels (use of molecular sieves or inert atmosphere).
- Catalyst purity (e.g., Pd/C for hydrogenation).
- Reaction monitoring (TLC or inline FTIR).
Statistical tools like Design of Experiments (DoE) optimize parameters (e.g., Taguchi method). Batch records must detail deviations, and QC checks (HPLC purity ≥95%) are mandatory .
Q. How can computational chemistry predict the reactivity of this compound in complex biological systems?
- Methodological Answer : Molecular docking (AutoDock Vina) models interactions with target proteins (e.g., kinase inhibitors). MD simulations (GROMACS) assess stability of ligand-receptor complexes. QSAR models correlate structural features (e.g., logP, H-bond donors) with bioactivity. Retrosynthesis algorithms (e.g., AI-based tools) propose novel derivatives and evaluate synthetic feasibility .
Q. What strategies address uncertainty in non-targeted analysis (NTA) of this compound metabolites?
- Methodological Answer : NTA workflows using LC-HRMS require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
